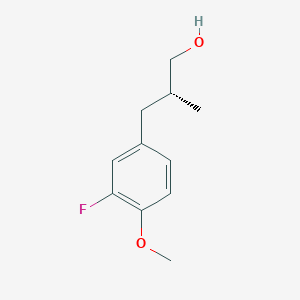

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is characterized by the presence of a fluoro and methoxy substituent on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde.

Grignard Reaction: The aldehyde is subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to form the corresponding secondary alcohol.

Chiral Resolution: The racemic mixture of the secondary alcohol is then resolved into its enantiomers using chiral resolution techniques, such as chromatography on a chiral stationary phase.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Grignard Reaction: Conducting the Grignard reaction on a large scale with optimized reaction conditions to maximize yield and purity.

Enzymatic Resolution: Utilizing enzymes for the chiral resolution step to achieve high enantiomeric purity in a cost-effective manner.

Análisis De Reacciones Químicas

Types of Reactions

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The secondary alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The ketone can be reduced back to the alcohol using reducing agents like sodium borohydride (NaBH4).

Substitution: The fluoro substituent on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent, room temperature.

Reduction: Sodium borohydride (NaBH4), methanol as solvent, room temperature.

Substitution: Amine nucleophiles, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.

Major Products

Oxidation: Formation of the corresponding ketone.

Reduction: Regeneration of the secondary alcohol.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is noted for its potential biological activities due to the presence of a fluorine atom and a methoxy group on the phenyl ring. These functional groups enhance its affinity for various biological targets, including enzymes and receptors involved in critical biochemical pathways.

Enzyme Modulation : Research indicates that (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol may act as an inhibitor or activator of specific enzymes. This modulation can impact metabolic pathways related to inflammation and cancer progression, making it a candidate for further investigation in cancer therapeutics.

Receptor Interaction : The compound's structure suggests potential interactions with neurotransmitter receptors, which could influence mood regulation and cognitive functions. Studies have shown that compounds with similar structures can modulate serotonin and dopamine receptors, indicating possible applications in treating mood disorders .

Anticancer Properties

A significant area of research involves the anticancer properties of this compound. Preliminary studies have demonstrated its efficacy against various cancer cell lines. For example, it underwent evaluation by the National Cancer Institute (NCI) through their Developmental Therapeutics Program (DTP), showing promising results in inhibiting cell growth .

Case Study 1: Antitumor Activity

In a study assessing the compound's antitumor activity, it was found to exhibit significant growth inhibition against human tumor cells. The mean GI50 values were reported at approximately 15.72 μM, indicating its potential as a lead compound for developing new anticancer agents .

Case Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of this compound on animal models. The results suggested that this compound could enhance cognitive function and reduce anxiety-like behaviors, supporting its potential use in treating neuropsychiatric disorders .

Mecanismo De Acción

The mechanism of action of (2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The fluoro and methoxy substituents on the phenyl ring can influence its binding affinity and selectivity towards these targets. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.

Receptor Binding: Binding to receptors and modulating their activity.

Signal Transduction: Affecting signal transduction pathways and cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

(2R)-3-(3-Fluoro-4-hydroxyphenyl)-2-methylpropan-1-ol: Similar structure but with a hydroxy group instead of a methoxy group.

(2R)-3-(3-Chloro-4-methoxyphenyl)-2-methylpropan-1-ol: Similar structure but with a chloro substituent instead of a fluoro substituent.

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-ethylpropan-1-ol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(2R)-3-(3-Fluoro-4-methoxyphenyl)-2-methylpropan-1-ol is unique due to the specific combination of fluoro and methoxy substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Propiedades

IUPAC Name |

(2R)-3-(3-fluoro-4-methoxyphenyl)-2-methylpropan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FO2/c1-8(7-13)5-9-3-4-11(14-2)10(12)6-9/h3-4,6,8,13H,5,7H2,1-2H3/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWJKCZDQUMIOP-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC(=C(C=C1)OC)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.